Phalloidin, 7-(5-((1,4-dioxo-4-((4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)amino)butyl)amino)-4-hydroxy-L-leucine)-
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Overview
Description
Phalloidin, 7-(5-((1,4-dioxo-4-((4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)amino)butyl)amino)-4-hydroxy-L-leucine)- is a complex organic compound known for its unique structure and significant biological activity. This compound is a derivative of phalloidin, a toxin isolated from the Amanita phalloides mushroom, commonly known as the death cap mushroom. The addition of the diazirine group enhances its utility in biochemical research, particularly in the study of protein interactions and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phalloidin, 7-(5-((1,4-dioxo-4-((4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)amino)butyl)amino)-4-hydroxy-L-leucine)- involves multiple steps, starting from the basic phalloidin structure. The introduction of the diazirine group is typically achieved through a series of organic reactions, including amide bond formation and diazirine ring closure. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound is not widely documented due to its specialized use in research. the general approach would involve scaling up the laboratory synthesis methods, ensuring stringent control over reaction conditions to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Phalloidin, 7-(5-((1,4-dioxo-4-((4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)amino)butyl)amino)-4-hydroxy-L-leucine)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents like dichloromethane and ethanol. The reactions typically require controlled temperatures and pH to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Phalloidin, 7-(5-((1,4-dioxo-4-((4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)amino)butyl)amino)-4-hydroxy-L-leucine)- is extensively used in scientific research due to its ability to bind to actin filaments in cells. This property makes it invaluable in:
Cell Biology: Used to study the dynamics of the cytoskeleton and cell motility.
Biochemistry: Helps in identifying protein-protein interactions through photoaffinity labeling.
Industry: Utilized in the development of biosensors and diagnostic tools.
Mechanism of Action
The compound exerts its effects by binding to actin filaments, stabilizing them and preventing their depolymerization. The diazirine group allows for covalent attachment to proteins upon exposure to UV light, facilitating the study of protein interactions. The molecular targets include actin and other cytoskeletal proteins, with pathways involving the stabilization of the actin cytoskeleton.
Comparison with Similar Compounds
Similar Compounds
Phalloidin: The parent compound, known for its strong binding to actin.
Jasplakinolide: Another actin-stabilizing compound with similar applications.
Cytochalasin D: Binds to actin but disrupts filament formation, providing a contrasting mechanism of action.
Uniqueness
Phalloidin, 7-(5-((1,4-dioxo-4-((4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)amino)butyl)amino)-4-hydroxy-L-leucine)- is unique due to the presence of the diazirine group, which allows for photoaffinity labeling. This feature distinguishes it from other actin-binding compounds, providing a powerful tool for studying dynamic protein interactions in live cells.
Properties
CAS No. |
87876-31-1 |
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Molecular Formula |
C47H57F3N12O12S |
Molecular Weight |
1071.1 g/mol |
IUPAC Name |
N-[2-hydroxy-3-[18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]-N'-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]butanediamide |
InChI |
InChI=1S/C47H57F3N12O12S/c1-21-37(67)55-30-16-28-27-7-5-6-8-29(27)58-43(28)75-19-32(44(73)62-18-26(64)15-33(62)41(71)53-21)57-42(72)36(23(3)63)59-38(68)22(2)52-40(70)31(56-39(30)69)17-45(4,74)20-51-34(65)13-14-35(66)54-25-11-9-24(10-12-25)46(60-61-46)47(48,49)50/h5-12,21-23,26,30-33,36,58,63-64,74H,13-20H2,1-4H3,(H,51,65)(H,52,70)(H,53,71)(H,54,66)(H,55,67)(H,56,69)(H,57,72)(H,59,68) |
InChI Key |
CDKRLLOAOHGYMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CNC(=O)CCC(=O)NC6=CC=C(C=C6)C7(N=N7)C(F)(F)F)O)C)C(C)O |
Origin of Product |
United States |
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